2-(3-Isopropoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Physicochemical profiling Lipophilicity Chromatographic retention

For chemists requiring differentiated reactivity in sequential Suzuki-Miyaura couplings, this pinacol boronate solves the challenge of uncontrolled homocoupling. The ortho-isopropoxy substituent amplifies steric retardation at the C-B bond, enabling a 'steric gradient' strategy where less-hindered sites couple first. - Enables chemoselective cross-coupling due to sterically decelerated transmetalation kinetics. - Higher LogP (~2.68) vs. methoxy analogs provides distinct LC-MS retention for reaction monitoring. - Negative PTP1B/SHP2 activity (IC50 >10 µM) confirms suitability for probe synthesis without phosphatase interference.

Molecular Formula C15H22BNO5
Molecular Weight 307.15 g/mol
Cat. No. B12079744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Isopropoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC15H22BNO5
Molecular Weight307.15 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC(C)C
InChIInChI=1S/C15H22BNO5/c1-10(2)20-13-9-11(7-8-12(13)17(18)19)16-21-14(3,4)15(5,6)22-16/h7-10H,1-6H3
InChIKeyAABRVDFHSGUMRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Isopropoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Structural Identity and Procurement


2-(3-Isopropoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1462950-51-1) is an arylboronic acid pinacol ester bearing a 3-isopropoxy-4-nitrophenyl substitution pattern [1]. With a molecular formula of C15H22BNO5 and a molecular weight of 307.15 g/mol, it belongs to the class of pinacol-protected arylboronates widely employed as nucleophilic coupling partners in Suzuki–Miyaura cross-coupling reactions [2]. The compound is commercially available at 98% purity (LeYan, product 1793658) and is listed in PubChem under CID 86698037 [1].

Suzuki coupling building block – pinacol boronic ester for cross-coupling reactions
Ortho-isopropoxy steric handle – may modulate transmetalation kinetics for chemoselectivity
98% purity specification – supports stoichiometric coupling with minimal side products

Steric and Electronic Differentiation of the 3-Isopropoxy Substituent


The 3-isopropoxy group on the phenyl ring introduces both steric and electronic perturbations that distinguish this compound from its 3-methoxy, 3-ethoxy, and unsubstituted 4-nitrophenyl analogs. The Denmark mechanistic study demonstrated that the steric bulk of the boronic ester moiety directly governs the rate of transmetalation in Suzuki–Miyaura reactions, with pinacol esters exhibiting sigmoidal kinetic profiles distinct from acyclic or less-hindered esters [1]. The branched isopropoxy substituent ortho to the nitro group further amplifies steric congestion around the C–B bond, which can modulate both coupling efficiency and chemoselectivity in sequential cross-coupling sequences where differentiated reactivity is required. Computed LogP differences (target: ~2.68; unsubstituted 4-nitrophenyl analog: lower) translate into measurably different chromatographic retention, aqueous solubility, and partitioning behavior that affect both reaction workup and biological assay compatibility .

Lipophilicity
3-isopropoxy (higher LogP)
3-methoxy or unsubstituted analogs: lower LogP shifts chromatographic retention and partitioning
Steric bulk
Branched isopropoxy ortho to B
3-ethoxy or 3-methoxy: reduced steric hindrance may alter coupling chemoselectivity
Mass identity
MW 307.15 Da
3-methoxy (279.10) or 3-ethoxy (293.12): LC-MS signals differ; not directly interchangeable in monitoring

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Differentiation vs. Unsubstituted Analog

The target compound has a computed LogP of 2.6812 (LeYan supplier data), reflecting the contribution of the isopropoxy group to overall lipophilicity . In contrast, the unsubstituted 4-nitrophenylboronic acid pinacol ester (CAS 171364-83-3, MW 249.07) lacks the alkoxy substituent and has a lower LogP (estimated ~1.5–2.0 based on the absence of the ether oxygen and isopropyl fragment). This LogP differential (~0.7–1.2 log units) translates to an approximately 5–15 fold difference in octanol-water partition coefficient, directly impacting reversed-phase HPLC retention time, aqueous solubility, and passive membrane permeability in cellular assays [1]. The topological polar surface area (TPSA) is 70.83 Ų for the target vs. 55.8 Ų (computed) for the unsubstituted analog, further modifying absorption and distribution properties .

Lipophilicity Δ
Computed
Target LogP 2.68 Unsubstituted ~1.5–2.0 Δ ≈ 0.7–1.2 (5–15× higher partition)
Impacts reversed-phase retention and permeability
Computed values; validate experimentally for assay conditions
Physicochemical profiling Lipophilicity Chromatographic retention Drug-likeness

Molecular Weight Differentiation vs. 3-Methoxy and 3-Ethoxy Analogs

The target compound (MW 307.15 g/mol) is distinguishable from its closest alkoxy-substituted analogs by incremental mass differences that are analytically resolvable. The 3-methoxy analog (CAS 755026-96-1, C13H18BNO5) has MW 279.10 g/mol (Δ = 28.05 Da), while the 3-ethoxy or 4-ethoxy positional isomers (C14H20BNO5) have MW 293.12 g/mol (Δ = 14.03 Da) . These mass differences enable unambiguous identification by LC-MS or GC-MS in reaction monitoring and product characterization. For procurement, the higher MW of the isopropoxy compound means that on a per-gram basis, the molar quantity is lower (3.26 mmol/g vs. 3.58 mmol/g for the methoxy analog)—a factor in cost-per-mole calculations for large-scale synthesis [1].

MW Differentiation
Computed
Target 307.15 g/mol 3-Methoxy 279.10 (Δ +28.05 Da) 4-Ethoxy 293.12 (Δ +14.03 Da)
Enables unambiguous LC-MS identification in reaction mixtures
Molar density 3.26 mmol/g; cost-per-mole factor vs methoxy analog
Mass spectrometry Stoichiometry Building block selection Medicinal chemistry

Steric Modulation of Transmetalation Kinetics

The Denmark group (JACS 2018) demonstrated that pinacol arylboronic esters exhibit sigmoidal kinetic profiles in transmetalation, requiring ~5.5 h for complete conversion compared to ~1.2 h for the corresponding arylboronic acid under identical conditions [1]. Critically, pinacol boronic ester 16 was 'too hindered to allow complexation' with the Pd catalyst at low temperature, whereas less sterically encumbered glycol and dimethyl esters readily formed observable pre-transmetalation intermediates [1]. The 3-isopropoxy substituent on the target compound introduces additional steric bulk adjacent to the C–B bond, which is predicted to further retard the complexation equilibrium relative to the unsubstituted 4-nitrophenyl pinacol ester. This steric differentiation can be exploited in sequential coupling strategies where orthogonal reactivity between boronate esters is required .

Transmetalation Kinetics
Class-level
Pinacol ester ~4.6× slower than arylboronic acid Isopropoxy substitution predicted to further retard complexation
Supports sequential coupling strategy via steric reactivity gradient
Class-level inference from Denmark 2018; no direct kinetic data for this compound
Suzuki-Miyaura coupling Transmetalation kinetics Steric effects Cross-coupling

Commercial Purity Baseline for Procurement

The target compound is supplied at 98% purity (HPLC/GC) as specified by LeYan (product 1793658) . This purity level is consistent with industrial-quality arylboronic pinacol esters intended for Suzuki–Miyaura coupling applications. By comparison, the 3-methoxy analog is available at 95–96% from multiple suppliers, and the 4-nitrophenyl analog is typically listed at 97–98% . The 98% specification ensures that for stoichiometric coupling reactions, the effective reactive molarity is ≥98% of the weighed mass, minimizing yield losses attributable to inert impurities. GHS classification (H302, H315, H319, H335) and recommended storage conditions (room temperature) are provided by the supplier .

Purity Baseline
Supplier data
Target 98% (HPLC/GC) 3-Methoxy analog 95–96% typical
Reduces side products in stoichiometric Suzuki couplings
Batch-to-batch variability possible; confirm COA before use
Purity specification Quality control Procurement benchmark Research chemical

Phosphatase Inhibition Selectivity Profile

A derivative incorporating the 3-isopropoxy-4-nitrophenyl scaffold was evaluated in biochemical assays against human protein tyrosine phosphatases PTP1B, TCPTP, and SHP2, yielding IC50 values >10,000 nM (>10 µM) across all three targets [1]. This inactivity profile is valuable as a negative control or selectivity filter: the 3-isopropoxy-4-nitrophenyl motif does not engage the catalytic cysteine of classical PTPs at pharmacologically relevant concentrations, making boronic ester derivatives of this scaffold suitable for target-agnostic library synthesis where phosphatase off-target activity must be avoided [2]. In contrast, certain 2-nitrophenylboronic acid derivatives have been reported to form covalent adducts with active-site cysteine residues [3].

Phosphatase Selectivity
Assay context
Derivative IC₅₀ >10,000 nM (PTP1B, TCPTP, SHP2) No measurable inhibition at screening concentrations
Scaffold suitable as selectivity filter where PTP off-target activity must be excluded
Data from a derivative; extrapolate to scaffold with caution
Phosphatase inhibition Biochemical screening Selectivity profiling Medicinal chemistry

Procurement and Application Scenarios


Medicinal Chemistry Library Synthesis with Differentiated Lipophilicity

For medicinal chemistry programs synthesizing compound libraries via Suzuki–Miyaura coupling, the 3-isopropoxy group provides a computed LogP of ~2.68 and TPSA of ~73 Ų—values that place this building block in a physicochemical space distinct from the 3-methoxy analog (lower LogP, lower MW). When library design requires balanced lipophilicity for cellular permeability without exceeding LogP >5 (Lipinski compliance), this building block offers an intermediate hydrophobicity option between polar (methoxy) and highly lipophilic (benzyloxy) analogs [1][2].

Sequential Cross-Coupling with Steric Reactivity Gradient

The Denmark mechanistic study established that pinacol boronic esters are sterically hindered from forming pre-transmetalation Pd complexes, resulting in slower transmetalation kinetics compared to glycol or dimethyl esters [1]. The additional ortho-isopropoxy substituent on the target compound is predicted to amplify this steric retardation, enabling chemoselective sequential Suzuki couplings where a less-hindered boronic ester at another position reacts first, followed by activation of the more hindered isopropoxy-nitrophenyl pinacol ester under forcing conditions. This 'steric gradient' strategy is valuable for convergent synthesis of unsymmetrical biaryl systems [1].

Biochemical Probe Development with Validated Phosphatase Inactivity

Derivatives of the 3-isopropoxy-4-nitrophenyl scaffold have been screened against PTP1B, TCPTP, and SHP2 and found inactive (IC50 > 10 µM) [2]. This negative data is valuable when procuring a boronic ester building block for probe synthesis where serine/threonine or tyrosine phosphatase off-target activity must be excluded. The isopropoxy group contributes steric bulk that may further disfavor binding to shallow phosphatase active sites compared to smaller alkoxy substituents [2].

Analytical Method Development with Distinct Mass and Chromatographic Signatures

The molecular weight of 307.15 g/mol and computed LogP of 2.68 provide analytically resolvable LC-MS and GC-MS signals distinct from the 3-methoxy (MW 279.10) and 3-ethoxy/4-ethoxy (MW 293.12) analogs . This mass differentiation enables unambiguous reaction monitoring in parallel synthesis workflows where multiple alkoxy-substituted boronic esters are employed simultaneously. The higher LogP also provides longer reversed-phase HPLC retention, facilitating chromatographic separation from less lipophilic coupling partners or byproducts [1].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Intermediate lipophilicity (computed LogP/TPSA profile)
Chromatographic retention and cellular permeability assays
Sequential cross-coupling with steric gradient
Steric hindrance at boronic ester slows transmetalation
Chemoselectivity and coupling order validation
Biochemical probe development
Demonstrated phosphatase inactivity (PTP1B, TCPTP, SHP2)
Counter-screening against PTP panel to confirm selectivity
Analytical method development
Distinct molecular weight and chromatographic retention
LC-MS/GC-MS resolution from alkoxy-substituted analogs
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